Roridin M

Description

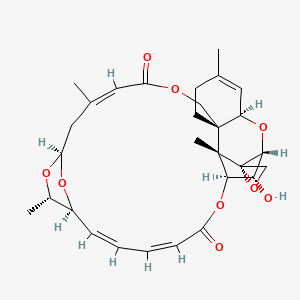

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H36O9 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1R,3R,8R,12E,15R,17S,18S,19E,21Z,25S,26S,27S,28R)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |

InChI |

InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12+/t18-,19-,20+,23+,24+,25+,26+,27+,28+,29-/m0/s1 |

InChI Key |

DRYUAYDRFAXIBH-DVLKMXNNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2/C=C/C=C\C(=O)O[C@@H]3[C@H]([C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(/C[C@H](O1)O2)\C)C)CO5)O |

Canonical SMILES |

CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O |

Synonyms |

roridin M |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Foundations of Roridin M

Elucidation of Precursor Molecules in Roridin (B1174069) M Biosynthesis

The foundational scaffold for all trichothecenes, including Roridin M, originates from farnesyl diphosphate (B83284) (FPP). FPP undergoes cyclization to yield trichodiene (B1200196), which represents the initial committed intermediate in the pathway plos.orgasm.orgmdpi.com. Subsequent oxygenation reactions transform trichodiene into the EPT core structure nih.govplos.org.

For macrocyclic trichothecenes such as this compound, the EPT core undergoes further functionalization through the attachment of specific acyl moieties. Key precursor molecules identified in the biosynthesis of the macrocyclic ring include:

EPT core structure : This tricyclic sesquiterpenoid forms the fundamental backbone of all trichothecenes nih.govcjnmcpu.complos.org.

6,7-dihydroxy-2,4-octadienoyl : This component, derived from a polyketide pathway, is esterified to the 4-hydroxyl group of the EPT core researchgate.netresearchgate.net.

Verrucarinoyl : This isoprenoid-derived acyl group is esterified to the 15-hydroxyl group of the EPT core nih.govresearchgate.net.

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The proposed biosynthetic route for roridins involves a series of enzymatic transformations of the EPT core and its attached acyl precursors researchgate.netresearchgate.net:

4- and 15-hydroxylation of EPT : Hydroxyl groups are introduced at both the C4 and C15 positions of the EPT core. These hydroxyls serve as crucial attachment points for the polyketide and isoprenoid side chains researchgate.netresearchgate.net. It is notable that while Fusarium species typically utilize a TRI11 gene for C15-hydroxylation, macrocyclic trichothecene (B1219388) producers often lack an ortholog of TRI11, suggesting alternative enzymatic machinery for this specific hydroxylation nih.gov.

Acylation :

The 4-hydroxyl group undergoes acylation with the 6,7-dihydroxy-2,4-octadienoyl moiety researchgate.netresearchgate.net.

The 15-hydroxyl group is acylated with the verrucarinoyl moiety nih.govresearchgate.net.

Ether bond formation : The final step in macrocycle closure involves the formation of an ether bond. This bond connects the 5-hydroxyl group of the verrucarinoyl substituent to the 6-hydroxyl group of the 6,7-dihydroxy-2,4-octadienoyl substituent, thereby completing the macrocyclic ring structure researchgate.netresearchgate.net.

The precise sequence of all enzymatic reactions within this pathway is still an active area of research researchgate.netresearchgate.net.

Identification and Functional Analysis of Biosynthetic Gene Clusters for this compound

The biosynthesis of trichothecenes, including roridins, is controlled by specialized gene clusters, commonly referred to as TRI gene clusters nih.govplos.org. Comparative genomic studies have been instrumental in identifying genes that are specifically involved in the biosynthesis of macrocyclic trichothecenes nih.gov.

While many TRI gene orthologs are shared between simple and macrocyclic trichothecene-producing fungi (e.g., TRI5 and TRI4 for EPT core formation, and TRI22 for C4 hydroxylation), certain genes are uniquely associated with macrocyclic trichothecene production nih.govplos.org.

The TRI24 gene, which is predicted to encode an acyltransferase, has been identified as a key enzyme specifically required for the formation of the macrocyclic ring during roridin biosynthesis in Paramyrothecium roridum nih.govnih.gov.

Research findings strongly suggest that TRI24 is essential for the 15-O-acylation of an EPT-derived intermediate with the verrucarinoyl group nih.gov. A Δtri24 deletion mutant of P. roridum is unable to produce roridins and instead accumulates biosynthetic intermediates that lack the 15-acyl substituent, such as 15-hydroxy trichodermadienediol (also known as trichoverrol) nih.gov. The reintroduction of a wild-type TRI24 gene into the Δtri24 mutant successfully restores roridin production, unequivocally confirming its direct role in the formation of the macrocyclic ring nih.gov.

TRI17 and TRI18 are two genes recognized for their involvement in the construction of the macrocyclic ring in macrocyclic trichothecenes mdpi-res.comresearchgate.net.

TRI17 : This gene is classified as a polyketide synthase (PKS) gene mdpi-res.com. It plays a crucial role in catalyzing the synthesis of the linear polyketide portion of the macrocyclic ring, exemplified by the 6,7-dihydroxy-2,4-octadienoyl substituent found in roridins plos.orgmdpi-res.com. Functional analyses, including gene deletion and complementation experiments in Trichoderma arundinaceum, have confirmed that TRI17 is indispensable for the synthesis of the polyketide side chain of macrocyclic trichothecenes plos.orgmdpi-res.com. The ability of TRI17 from Paramyrothecium roridum to complement T. arundinaceum tri17 mutants indicates a conserved functional role for this gene across different fungal species plos.orgmdpi-res.com.

TRI18 : This gene is identified as an acyltransferase gene mdpi-res.com. While its precise catalytic mechanism in macrocycle construction is still under detailed investigation, it is believed to be involved in the acylation steps responsible for attaching the polyketide-derived side chain to the EPT core mdpi-res.comcityu.edu.hk. Orthologs of TRI18 are present in both macrocyclic and most simple trichothecene-producing fungi nih.gov.

Regulation of this compound Biosynthesis in Producing Organisms

The biosynthesis of this compound is primarily observed and studied in fungal species such as Paramyrothecium roridum nih.govapsnet.orgnih.gov. While the intricate details of its regulatory mechanisms are still being fully elucidated, the expression and coordinated action of the TRI gene cluster are fundamental for roridin production. The functional characterization of TRI24 as a gene specifically required for macrocyclic trichothecene biosynthesis in P. roridum suggests that its expression is a critical regulatory point controlling the output of roridins nih.govnih.gov. The complete cessation of roridin production in Δtri24 mutants underscores the direct and essential link between this gene and the final metabolite formation nih.gov.

Molecular Mechanisms of Action of Roridin M

Roridin (B1174069) M Interactions with Ribosomal Subunits and Protein Synthesis Machinery

Macrocyclic trichothecenes, such as Roridin M, are potent inhibitors of eukaryotic protein synthesis. nih.govwikipedia.orgbiosynth.comcaymanchem.comresearchgate.netnational-toxic-encephalopathy-foundation.orgfigshare.comcaymanchem.com They exert this effect by binding specifically and with high affinity to the ribosome, the cellular machinery responsible for translating genetic information into proteins. nih.govwikipedia.org This binding typically occurs at the 60S ribosomal subunit. wikipedia.orgfigshare.comcaymanchem.com The amphipathic nature of these toxins allows them to readily cross the plasma membrane to reach their ribosomal targets. nih.govbiosynth.com

A key aspect of this compound's action, consistent with other trichothecenes, is its interference with the peptidyl transferase center (PTC) of the large 60S ribosomal subunit. nih.govbiosynth.comcaymanchem.comnational-toxic-encephalopathy-foundation.orgfigshare.comcaymanchem.com The PTC is a crucial enzymatic site within the ribosome responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By binding to this active site, this compound disrupts the fundamental process of polypeptide chain formation. nih.govbiosynth.comcaymanchem.comnational-toxic-encephalopathy-foundation.orgfigshare.comcaymanchem.com

The inhibition of protein synthesis by macrocyclic trichothecenes, including this compound, can occur at various stages of the translation cycle: initiation, elongation, and termination. nih.govbiosynth.comcaymanchem.comfigshare.com

Initiation: During the initiation phase, trichothecenes can prevent the association of the two ribosomal subunits or hinder the binding of the first transfer RNA (tRNA) to the start codon on the mature ribosome. biosynth.com

Elongation: Inhibition during elongation is often attributed to the disruption of peptidyl transferase function, which is essential for adding new amino acids to the growing polypeptide chain. biosynth.com

Termination: At the termination stage, trichothecenes can impede the hydrolysis required to release the completed polypeptide chain from the ribosome, or continue to inhibit peptidyl transferase activity. biosynth.com

The specific stage of protein synthesis inhibited can be influenced by the substitution pattern of the trichothecene's side chains. biosynth.com This ribosomal targeting leads to a "ribotoxic stress response" within the cell, which can trigger downstream signaling events related to immune response and apoptosis. nih.govwikipedia.org

Induction of Apoptosis and Cellular Stress Responses by this compound

Beyond protein synthesis inhibition, this compound and other trichothecenes are known to induce apoptosis (programmed cell death) and activate broader cellular stress responses. mycocentral.eunih.govwikipedia.orgbiosynth.com These responses are part of the cell's reaction to the severe disruption of cellular homeostasis caused by the mycotoxin. wikipedia.org

Exposure to trichothecenes, including those structurally related to this compound, can lead to the generation of reactive oxygen species (ROS). nih.govfigshare.com An increase in ROS levels can overwhelm the cell's antioxidant capacity, resulting in oxidative stress. Oxidative stress can damage cellular components such as lipids, proteins, and DNA, contributing to cellular malfunction and apoptosis.

The induction of apoptosis by trichothecenes involves the activation of caspase pathways. npatlas.orgmycocentral.eu Caspases are a family of proteases that play a central role in the execution of apoptosis. Studies with other roridins, such as Roridin A, have demonstrated the activation of both caspase-1 and caspase-3 in human macrophages. npatlas.orgmycocentral.eu Caspase-1 activation is associated with inflammasome activity and the processing of pro-inflammatory cytokines like IL-1β and IL-18. npatlas.orgmycocentral.eu Caspase-3 is an effector caspase, meaning its activation directly drives the cellular changes characteristic of apoptosis, such as DNA fragmentation and cleavage of essential proteins. npatlas.orgmycocentral.eu

Modulation of Signal Transduction Pathways by this compound (Referencing Roridin E)

Roridin E is known to modulate various signal transduction pathways within eukaryotic cells, primarily through its inhibitory actions on key enzymes and cellular machinery.

Inhibition of Receptor Tyrosine Kinases (e.g., FGFR3, IGF-1R, PDGFRβ, TrkB)

A significant mechanism of action for Roridin E involves the inhibition of several receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell growth, differentiation, and metabolism by transducing extracellular signals into intracellular responses wikipedia.orgnih.gov. Roridin E has been shown to inhibit FGFR3, IGF-1R, PDGFRβ, and TrkB. The inhibitory concentrations (IC50s) for these kinases are presented in the table below. wikipedia.orgnih.govglpbio.combidd.group

| Receptor Tyrosine Kinase | IC50 (µM) | Source |

| FGFR3 | 0.4 | wikipedia.orgglpbio.combidd.group |

| IGF-1R | 0.4 | wikipedia.orgglpbio.combidd.group |

| PDGFRβ | 1.4 | wikipedia.orgglpbio.combidd.group |

| TrkB | 1 | wikipedia.orgglpbio.combidd.group |

The precise mechanism by which Roridin E inhibits these RTKs is not fully elucidated, but trichothecene (B1219388) mycotoxins are known to interfere with cellular signaling by modifying key proteins involved in phosphorylation. nih.gov

Disruption of ATP Binding and Phosphorylation

Trichothecene mycotoxins, including Roridin E, are known to disrupt adenosine (B11128) triphosphate (ATP) binding, a critical step for kinase activation nih.gov. This interference can impair phosphorylation and downstream signal transduction, thereby impacting cellular processes nih.gov. Research on structurally related trichothecenes suggests that Roridin E may inhibit kinase activity through covalent modification of cysteine residues within the enzyme's active site, potentially leading to irreversible inhibition. nih.gov

This compound Effects on Cellular Proliferation and Differentiation in Research Models (Referencing Roridin E)

Roridin E exhibits potent effects on cellular proliferation and induces cytotoxicity in various research models. It has been shown to induce cytotoxicity in multiple breast cancer cell lines with IC50 values ranging from 0.02 to 0.05 nM glpbio.combidd.group. Furthermore, it inhibits proliferation in a panel of additional cancer cell lines with IC50s reported to be less than 0.01 µM glpbio.combidd.group. In mammalian cell lines such as H4TG, MDCK, NIH3T3, and KA31T, Roridin E inhibits proliferation with IC50 values ranging from 1.74 to 7.68 nM. bidd.group

| Cell Line Type | Effect | IC50 Range (nM) | Source |

| Breast Cancer Cells | Cytotoxicity | 0.02 - 0.05 | glpbio.combidd.group |

| Various Cancer Cells | Proliferation Inhibition | <10 | glpbio.combidd.group |

| H4TG | Proliferation Inhibition | 1.74 | bidd.group |

| MDCK | Proliferation Inhibition | 7.68 | bidd.group |

| NIH3T3 | Proliferation Inhibition | 2.56 | bidd.group |

| KA31T | Proliferation Inhibition | 3.52 | bidd.group |

Insights from Structure-Activity Relationship (SAR) Studies of this compound Analogues (Referencing Roridin E Analogues)

Structure-Activity Relationship (SAR) studies of macrocyclic trichothecenes, including Roridin E and its analogues, are crucial for understanding their biological properties and potential for therapeutic development. These studies reveal that even minor structural changes can significantly impact biological activity and selectivity against different cell lines.

Importance of the Macrocyclic Ring for Biological Activity

The macrocyclic trichothecenes are characterized by a tricyclic core with an epoxide at C-12 and C-13, and an additional cyclic diester or triester ring connected to the trichothecene core skeleton at C-4 and C-15 wikipedia.org. The presence of this macrocyclic ring is considered crucial for their biological properties, which include antifungal, antimalarial, antiviral, and anticancer activities. Specifically, the spiro-epoxy group, the Δ9,10 bond, and the macrocyclic ring are key structural features contributing to their potent biological effects, including the inhibition of protein synthesis and cytotoxic activities. wikipedia.org Studies have suggested that the breakage of the macrocyclic ring can dramatically decrease cytotoxicity.

The primary mechanism by which macrocyclic trichothecenes, such as this compound and its close analogs, exert their toxic effects is through the inhibition of protein synthesis in eukaryotic cells ontosight.aithegoodscentscompany.commycocentral.euuni.lu. These compounds achieve this by binding specifically to the ribosome, thereby interfering with the active site of peptidyl transferase. This interaction disrupts crucial steps in protein synthesis, including initiation, elongation, and termination thegoodscentscompany.comuni.lu. The 12,13-epoxide ring and the double bond between C-9 and C-10 are identified as critical structural features responsible for this inhibitory activity thegoodscentscompany.comuni.lunih.gov.

Beyond protein synthesis inhibition, macrocyclic trichothecenes have been implicated in other cellular disruptions. For instance, Roridin E, a structurally related macrocyclic trichothecene, has been shown to inhibit specific receptor tyrosine kinases, including FGFR3, IGF-1R, PDGFRβ, and TrkB. These kinases play vital roles in cell growth and signaling, suggesting a broader molecular targeting profile for some roridins thegoodscentscompany.combipm.org. The precise mechanism by which Roridin E inhibits these kinases is still being elucidated, but research on related trichothecenes suggests potential covalent modification of cysteine residues within the enzyme's active site, leading to irreversible inhibition thegoodscentscompany.com.

Influence of Substitution Patterns on Toxicity and Selectivity

The biological activity and selectivity of macrocyclic trichothecenes are highly dependent on their molecular structure and the specific substitution patterns on their core scaffold wikipedia.orgmycocentral.euthegoodscentscompany.comnih.govmycocentral.eu. Even minor alterations in the molecular structure can lead to significant changes in their biological activity or selectivity against various cell lines thegoodscentscompany.comnih.govmycocentral.eu.

Key structural features and their influence on toxicity are summarized in the table below:

Table 1: Influence of Substitution Patterns on Trichothecene Toxicity and Selectivity

| Structural Feature / Substitution Position | Effect on Toxicity / Activity | Reference |

| 12,13-Epoxide Ring | Essential for toxicity; removal leads to complete loss. | uni.lunih.govwikipedia.org |

| C-9-C-10 Double Bond | Essential for toxicity; removal leads to complete loss. | uni.lunih.govwikipedia.org |

| Macrocyclic Ring (between C-4 and C-15) | Significantly contributes to toxicity; loss dramatically decreases cytotoxicity. | thegoodscentscompany.comnih.govwmcloud.orgthegoodscentscompany.comnih.govmycocentral.eu |

| Hydroxyl Group at C-3 | Enhances toxicity. | nih.govwikipedia.org |

| Acetoxy Group at C-3 | Decreases toxicity (compared to hydroxyl). | wikipedia.org |

| Hydrogen at C-3 | Decreases toxicity (compared to hydroxyl). | wikipedia.org |

| Acetoxy Group at C-4 | Promotes higher toxicity (compared to hydroxyl/hydrogen). | wikipedia.orgwmcloud.org |

| Hydroxyl/Hydrogen at C-4 | Promotes slightly lower toxicity (compared to acetoxy). | wikipedia.orgwmcloud.org |

| Acetoxy Group at C-15 | Promotes higher toxicity (compared to hydroxyl/hydrogen). | wikipedia.orgwmcloud.org |

| Hydroxyl/Hydrogen at C-15 | Decreases toxicity (compared to acetoxy). | wikipedia.orgwmcloud.org |

| Oxygenated Substitution at C-8 | Essential for toxicity. | wikipedia.org |

| Hydrogen/Hydroxyl at C-8 | Decreases toxicity (compared to isovaleryloxy). | wikipedia.org |

| Second Epoxy Ring at C-7-C-8 | Reduces toxicity. | wikipedia.org |

| Epoxidation at C-9-C-10 | Increases activity (for some macrocyclic trichothecenes). | wikipedia.org |

| Carboxylation at C-16 | Significantly reduces cytotoxicity (e.g., epiroridin acid vs. epiroridin). | nih.gov |

| 12'-O-acetyl Group | Enhances bioactivity (e.g., in myrothecine G). | nih.gov |

| Hydroxylation of C-12' | Decreases toxicity significantly (e.g., >1000-fold for Roridin E). | nih.gov |

| 8α-Hydroxylation (e.g., Roridin H) | Increases cytotoxicity towards certain cell lines (e.g., MCF-7, Hela, KB3.1, A431). | nih.gov |

| Acetylation of C-8 Hydroxyl or No Oxidation at C-8 (e.g., Roridin H) | Decreases activity towards mentioned cell lines. | nih.gov |

For example, Roridin F and Satratoxin I, which lack the macrocyclic ring, were found to be almost inactive against cancer cell lines, highlighting the critical role of this structural feature in their cytotoxic profile nih.gov. Conversely, the presence of an 8α-hydroxyl group in Roridin H has been shown to increase its cytotoxicity against various cancer cell lines, whereas acetylation of this group or its absence leads to decreased activity nih.gov. These detailed structure-activity relationships are crucial for understanding the biological properties of roridins and for guiding the design of new compounds with improved specificity and potency.

Synthetic Methodologies and Chemical Derivatization of Roridin M

Total Synthesis Strategies for Roridin (B1174069) M and its Analogues

Total synthesis of complex natural products like Roridin M and its analogues typically involves constructing the entire molecular framework from simpler, readily available starting materials. While direct total synthesis of this compound is highly challenging, strategies for synthesizing related trichothecenes and their analogues provide insights into potential routes. For instance, the total synthesis of (−)-verrucarol, a hydrolysis product of verrucarin A (a macrocyclic trichothecene (B1219388) related to roridins), involved key steps such as aldol-like carbon-carbon bond formation, Dieckmann cyclization, Barton's decarboxylative oxygenation, skeletal enlargement, and stereoselective formation of an exo-epoxy ring acs.org.

Another example of a challenging total synthesis is that of (+)-arborisidine, an indole (B1671886) alkaloid with a fully substituted cyclohexanone (B45756) ring system and two quaternary carbons. Its synthesis highlights the use of metal-promoted cyclizations and regiospecific functionalizations to establish complex core structures nih.gov. The development of highly selective synthetic methodologies, such as cinchona alkaloid-catalyzed asymmetric Morita-Baylis-Hillman reactions and rhodium-catalyzed C-H amination, are vital for achieving the desired stereochemistry in the total synthesis of complex natural products jst.go.jp.

The synthesis of analogues often focuses on simplifying the structure while retaining or enhancing desired biological activities. For example, in the context of pateamine A, a natural product with potent protein synthesis inhibition, simplified analogues were prepared to study structure-activity relationships. These syntheses involved gold-catalyzed thiazole (B1198619) formation, base-induced ring-opening for dienoate moieties, and modified macrolactonization wgtn.ac.nz. While these examples are not specific to this compound, they illustrate the general principles and advanced chemical transformations employed in the total synthesis of complex natural products and their analogues.

Semi-Synthetic Approaches from Natural Precursors of this compound

Semi-synthetic approaches leverage the existing complex scaffold of naturally occurring precursors, modifying specific parts of the molecule to create new derivatives. This method is often more time- and cost-effective than total synthesis, especially for compounds with intricate structures like this compound nih.gov.

Roridins are macrocyclic trichothecenes produced by fungi, notably Myrothecium roridum researchgate.netunito.it. Roridin E, for example, is a precursor from which diverse derivatives can be generated through slight modifications mdpi.com. The macrocyclic trichothecenes, including roridins, are biosynthesized after the condensation of C4 and C15 polyketide chains, forming the macrocyclic ester bridge mdpi.comunito.it.

A proposed biosynthetic pathway suggests that roridin E can be formed via acylation or esterification of a long side chain linked with C-4 to the hydroxyl group at C-15 mdpi.com. Semi-synthetic strategies would exploit these natural linkages and functional groups. For instance, verrucarin J can be generated if the C2-side chain at C-6′ of roridin E is oxygenated mdpi.com. Similarly, continuous oxygenation at C-12′ can lead to the formation of a pyran ring linking C-6′ and C-12′ mdpi.com. These examples highlight how natural precursors can be chemically modified to yield new roridin analogues.

The table below summarizes some known semi-synthetic transformations of Roridin E:

| Precursor | Modification Site(s) | Transformation | Product/Outcome | Reference |

| Roridin E | C-6′ C2-side chain | Oxygenation | Verrucarin J | mdpi.com |

| Roridin E | C-12′ | Continuous oxygenation | Formation of pyran ring linking C-6′ and C-12′ | mdpi.com |

| Roridin E | C-4 and C-15 | Acylation/Esterification of side chain | Macrocyclic ester bridge formation | mdpi.com |

Regioselective and Stereoselective Functionalization of this compound

Regioselectivity and stereoselectivity are paramount in the functionalization of complex molecules like this compound, as they ensure that modifications occur at desired positions and with specific three-dimensional orientations, which can significantly impact biological activity. This compound possesses multiple hydroxyl groups, double bonds, and an epoxide ring, offering various sites for chemical modification nih.gov.

Advances in catalysis have enabled highly regioselective and stereoselective transformations. For example, unspecific peroxygenases have been shown to catalyze selective remote-site functionalizations of hydrocarbons, achieving high regioselectivity (up to 99%) and significant enantiomeric excess d-nb.info. Similarly, cation-responsive iridium catalysts can control the regioselectivity and stereoselectivity of olefin isomerization, producing different internal alkene isomers with high precision nsf.gov. Cobalt-catalyzed and nickel-catalyzed methods have also been developed for regio- and stereoselective isomerization of terminal alkenes to specific trans- or E- and Z-alkenes, respectively sioc-journal.cnchemrxiv.org. While these catalytic systems are general examples, their principles are applicable to the selective modification of complex natural products.

The table below illustrates the impact of functionalization on trichothecene properties:

| Modification Site | Impact on Cytotoxicity/Activity | Reference |

| C-3, C-4, C-9, C-10 | Altered cytotoxicity | nih.gov |

| C-15 (oxygen functionality) | Confers Type I inhibition of protein synthesis | nih.gov |

| C-4 (-H or -OH group) | Confers Type T inhibition of protein synthesis | nih.gov |

| Side chain (e.g., C-4′, C-5′, C-6′) | Influences overall structure and function | nih.gov |

Design and Synthesis of this compound Probes for Biological Research

The design and synthesis of chemical probes are essential for elucidating the biological mechanisms of action of this compound and for identifying its molecular targets. Biological probes are molecules, often fluorescently labeled or affinity-tagged, that can interact with specific biomolecules or pathways, allowing for their detection, imaging, or isolation nih.gov.

For this compound, probes could be designed to investigate its interaction with ribosomes, as trichothecenes are known to inhibit protein synthesis by binding to eukaryotic ribosomes nih.gov. Probes might incorporate a this compound scaffold with a clickable handle for subsequent conjugation to a fluorophore, biotin (B1667282) tag, or an affinity resin. The synthesis of such probes would require careful consideration of the attachment point to ensure that the biological activity of this compound is retained while allowing for effective tagging.

The development of molecular probes often involves the application of modern synthetic chemistry to existing scaffolds. For instance, fluorescein (B123965) and rhodamine derivatives, which have been known for over a century, have been transformed into sophisticated fluorescent dyes for biochemical and biological research through the application of modern chemistry nih.gov. This involves strategic derivatization to introduce functionalities suitable for conjugation or to alter their spectroscopic properties.

For this compound, probes could be designed to:

Visualize cellular localization: By attaching a fluorescent tag, researchers could track where this compound accumulates within cells.

Identify protein targets: Affinity probes, incorporating a this compound core with a reactive group (e.g., photoaffinity label) or a tag for pull-down assays, could be used to identify proteins that directly interact with this compound.

Study binding kinetics: Probes with measurable signals upon binding could provide insights into the real-time interaction of this compound with its targets.

The synthesis of such probes would necessitate regioselective and stereoselective reactions to ensure the tag is placed at a position that does not interfere with the critical pharmacophore of this compound, while maintaining its structural integrity and biological recognition.

Analytical Chemistry Methodologies for Roridin M Research

Chromatographic Techniques for Separation and Purification of Roridin (B1174069) M

Chromatographic techniques are fundamental for the isolation and purification of Roridin M from crude extracts, which often contain numerous co-occurring compounds. These methods leverage differences in physicochemical properties to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the separation and purification of roridins, serving both routine analytical and confirmatory purposes mdpi.com. This method allows for the isolation of roridins from diverse sources, including fungal cultures and plant materials.

Specific applications and conditions for the separation of roridins by HPLC have been documented:

Normal-Phase HPLC: Roridins A and E have been purified from plant material using normal-phase HPLC. A 5-μm Spherisorb amino column was employed with a gradient solvent system consisting of 70% hexane (B92381) in dichloromethane (B109758) (solvent A) and 50% dichloromethane in 2-propanol (solvent B). The flow rate was maintained at 1 mL/min, with a gradient increasing from 5% B to 55% B over 14 minutes. Under these conditions, Roridin E exhibited a retention time of 6.4 minutes, and Roridin A had a retention time of 9.7 minutes apsnet.org.

Reversed-Phase HPLC: Semi-preparative reversed-phase HPLC is frequently used for the isolation of macrocyclic trichothecenes, including roridin E and roridin L-2, from mushroom extracts. A Phenomenex Luna C18 column (5 μm, 250 × 21.2 mm i.d.) is commonly used. Isocratic systems with varying percentages of methanol (B129727) in water (e.g., 52%, 60%, 70% MeOH−H2O) at a flow rate of 2 mL/min have been successfully applied. For instance, roridin L-2 was isolated with a retention time of 18.0 minutes using a 60% MeOH−H2O system, while roridin E was obtained at 36.0 minutes with a 70% MeOH−H2O system mdpi.com.

Analytical HPLC: This technique is also used to monitor the purity and presence of roridins at various stages of purification. For example, analytical HPLC using an Econosil C18 column (5 μm, 250 mm × 4.6 mm) with a mobile phase of 25% (v/v) acetonitrile/water containing 0.1% formic acid has been employed to track roridin L2 nih.gov.

The purity of isolated roridins, such as Roridin E, is often confirmed by HPLC, with reported purities typically exceeding 95% bocsci.com.

Table 1: Representative HPLC Conditions and Retention Times for Roridins

| Compound(s) | Column Type | Mobile Phase System | Flow Rate | Retention Time (min) | Reference |

| Roridin A | Spherisorb amino | Hexane/DCM/2-Propanol gradient | 1 mL/min | 9.7 | apsnet.org |

| Roridin E | Spherisorb amino | Hexane/DCM/2-Propanol gradient | 1 mL/min | 6.4 | apsnet.org |

| Roridin E | Phenomenex Luna C18 | 70% MeOH−H2O isocratic | 2 mL/min | 36.0 | mdpi.com |

| Roridin L-2 | Phenomenex Luna C18 | 60% MeOH−H2O isocratic | 2 mL/min | 18.0 | mdpi.com |

| Roridin L-2 | Econosil C18 | 25% Acetonitrile/Water with 0.1% Formic Acid gradient | 1.25 mL/min | ~22.5 (at 70% ACN) | nih.gov |

Gas Chromatography (GC) is another chromatographic technique applied in the analysis of mycotoxins, including certain trichothecenes mdpi.com. GC, often coupled with mass spectrometry (GC-MS), is used for both qualitative and quantitative determination of mycotoxins bezpecnostpotravin.czresearchgate.net. While macrocyclic trichothecenes like roridins are generally considered less common contaminants in food and feed matrices compared to other trichothecene (B1219388) types, GC-MS methods have been developed for the broader trichothecene class researchgate.net. Specific detailed GC parameters for this compound (L2) are not extensively detailed in the provided literature, but its application in mycotoxin analysis suggests its potential for volatile or derivatized forms of roridins.

Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and widely adopted analytical technique for the preliminary separation and identification of components within a mixture, including natural products longdom.orgglobalresearchonline.net. It is frequently employed for rapid screening of mycotoxins bezpecnostpotravin.cz.

In the context of roridin research, TLC has been used for:

Chromatographic Behavior Comparison: TLC has been instrumental in confirming the identity of roridins by comparing their chromatographic behavior with that of authentic samples, as demonstrated for roridins A and E apsnet.org.

Solvent System Optimization: TLC can be used to determine optimal solvent systems for more advanced chromatographic techniques like flash chromatography globalresearchonline.net. For instance, Roridin E has been detected using ethyl acetate/n-hexane (6:4, v/v) as a developing solvent system koreascience.kr. This technique provides a quick visual assessment of separation efficiency.

Spectroscopic Methods for Structural Elucidation and Quantification of this compound

Spectroscopic methods are critical for confirming the chemical structure of this compound and related compounds, providing detailed insights into their molecular architecture and enabling their precise quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Extensive interpretation of NMR spectroscopic data, including proton (1H NMR), carbon-13 (13C NMR), and two-dimensional (2D NMR) experiments, is routinely used for the structural identification of macrocyclic trichothecenes, such as roridin E and roridin L-2 mdpi.comresearchgate.net.

Key applications of NMR in roridin research include:

Diagnostic Signals: 1H NMR spectra reveal characteristic diagnostic signals, particularly for the epoxide and conjugated diene moieties present in macrocyclic trichothecenes like roridin E and verrucarin A, even in crude extracts researchgate.net.

Identity Confirmation: Comparing the 1H-NMR spectra of isolated compounds with those of authentic standards is a common method for confirming their identity, as performed for roridins A and E apsnet.org.

Structural Characterization: Both 1H and 13C NMR spectra are essential for the comprehensive structural characterization of roridins and their derivatives, with data compared to literature values for known compounds nih.gov.

Stereochemical Assignment: 2D NMR techniques, such as Correlation Spectroscopy (COSY), Distortionless Enhancement by Polarization Transfer (DEPT), and Heteronuclear Multiple Quantum Coherence (HMQC), are vital for establishing proton-proton and carbon-proton connectivities. These experiments are crucial for assigning the stereochemistry of various centers within the roridin molecule, for example, at the C-6' and C-13' positions in roridin E isomers acs.orgresearchgate.net.

Reference-Free Elucidation: NMR spectroscopy offers the advantage of resolving chemical structures without the need for extensive database references, although it often requires highly purified samples nih.govacs.org.

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight, confirming the molecular formula, and gaining structural insights through fragmentation patterns of this compound and related compounds scribd.com. Its high sensitivity and selectivity make it suitable for both qualitative and quantitative analyses.

Different MS techniques are employed:

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular mass and elemental composition of roridins with high accuracy. For instance, HR-ESI-MS data has been critical for the structural identification of macrocyclic trichothecenes, including roridin E and roridin L-2, allowing for precise molecular formula determination mdpi.comresearchgate.netacs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for mycotoxin determination, offering speed, sensitivity, selectivity, and versatility across various sample types mdpi.commdpi.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly specific and sensitive method, widely adopted for the simultaneous determination and quantification of multiple mycotoxins, including roridins (e.g., roridin A) in complex matrices mdpi.comresearchgate.netnih.govresearchgate.netlcms.cz.

Operational Mode: LC-MS/MS systems are often operated in positive electrospray ionization (ESI) mode researchgate.net.

Identification and Quantification: Mycotoxins are identified and quantified based on their characteristic chromatogram appearance, retention times, and specific mass-to-charge (m/z) values researchgate.net.

Multiple Reaction Monitoring (MRM): For quantification, the Multiple Reaction Monitoring (MRM) mode is typically used, where the transition with the strongest signal (quantifier ion) is selected. A second, less intense ion transition (qualifier ion) is used for confirmation of identity mdpi.com.

Adduct Ions: For roridins and other trichothecenes, the formation of adduct ions, such as [M+NH4]+, often provides the best sensitivity in MS analysis researchgate.net.

Purity Confirmation: The purity of isolated compounds can be further confirmed using electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides valuable information about the functional groups and molecular structure of a compound. It operates by analyzing the interaction between infrared electromagnetic radiation and the chemical bonds within a molecule. When IR radiation is absorbed, it causes molecular vibrations (stretching and bending), and the energy of these vibrations is characteristic of specific chemical bonds and functional groups researchgate.netksu.edu.salibretexts.org. The useful range for organic chemists is typically between 4000-625 cm⁻¹, with the mid-IR region (4000–400 cm⁻¹) being particularly important for identifying functional groups researchgate.netksu.edu.salibretexts.org.

For this compound, as with other organic compounds, IR spectroscopy can reveal the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and various C-H stretches. For instance, O-H stretching vibrations from alcohols and phenols typically appear in the 3700-3584 cm⁻¹ region, while carbonyl double bonds often show strong absorption between 1650-1750 cm⁻¹ ksu.edu.salibretexts.orgorgchemboulder.com. C-H stretching in alkanes generally occurs in the 3000-2800 cm⁻¹ region ksu.edu.sa.

While IR spectroscopy offers a rapid, non-destructive, and eco-friendly approach, its direct application for trace-level detection of mycotoxins like this compound can be challenging due to a lack of sensitivity and overlapping absorption characteristics from major sample matrix components researchgate.netksu.edu.sa. Mycotoxins are typically found at very low concentrations compared to the bulk constituents of a sample, making their direct determination difficult ksu.edu.sa. However, IR spectroscopy, including Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy, combined with hyperspectral imaging, has been explored for the indirect determination of mycotoxins by measuring fungal-induced matrix changes researchgate.net. Interpretation of IR spectra often requires the use of chemometrics and large datasets to develop reliable models ksu.edu.sa.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (AC) of chiral molecules, such as this compound. ECD measures the differential absorption of left and right circularly polarized light by a sample, occurring in correspondence with electronic transitions, making it the chiroptical counterpart of UV-Vis absorption spectroscopy nih.gov.

The fundamental principle behind ECD for absolute configuration determination is that enantiomeric compounds exhibit ECD spectra that are mirror images of each other. Therefore, the sign and shape of an ECD spectrum are directly related to the absolute configuration of the chiral centers within the molecule nih.gov. However, ECD spectra are also sensitive to molecular conformation, meaning that different conformations of the same chiral molecule can lead to variations in the observed spectrum nih.gov.

To reliably determine the absolute configuration of complex natural products like roridins, experimental ECD spectra are often compared with theoretically calculated ECD spectra. These calculations are typically performed using ab initio time-dependent density functional theory (TDDFT) researchgate.net. This computational approach has significantly enhanced the reliability of predicting ECD spectra, and the comparison between the calculated and experimental spectra helps confirm the assumed absolute configuration nih.govlookchem.commdpi.com. For instance, in the stereochemical correction of roridin J, ECD calculations were crucial in validating the absolute configuration by comparing theoretical and experimental spectra lookchem.com. The macrocyclic nature of roridins can introduce conformational flexibility, which must be accounted for in these calculations to accurately predict the ECD spectrum lookchem.com.

Immunochemical Assays for this compound Detection (e.g., ELISA, Lateral Flow)

Immunochemical assays leverage the high specificity and sensitivity of antigen-antibody interactions for the detection of target analytes. These methods are widely employed for the rapid screening and detection of mycotoxins, including those in the Roridin family researchgate.netmdpi.com. Two prominent examples are Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Assays (LFAs).

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput instrumental analysis method often used for quantitative detection. The principle involves coating a solid phase carrier with a target antigen (or antibody). When a sample containing the analyte (e.g., this compound) is added, it binds to the immobilized component. A secondary antibody, conjugated with an enzyme, then binds to the antigen-antibody complex. The addition of a substrate for the enzyme results in a chromogenic reaction, producing a measurable signal (e.g., color change) that is proportional to the concentration of the analyte researchgate.netmdpi.comfrontiersin.org. ELISA offers high sensitivity and selectivity, making it a valuable tool for laboratory-based mycotoxin analysis lookchem.com.

Lateral Flow Assays (LFAs): Also known as lateral flow immunochromatographic tests (ICT) or rapid tests, LFAs are simple, portable devices designed for rapid, on-site detection without the need for specialized and costly equipment researchgate.netfrontiersin.orgnih.gov. They operate on the principles of affinity chromatography nih.gov. A liquid sample (e.g., extracted this compound) is applied to a sample pad and flows along a porous membrane via capillary action nih.gov. This membrane contains reactive molecules, including detector reagents (e.g., gold nanoparticles or fluorescent labels conjugated to antibodies specific for this compound) and capture reagents immobilized at test and control lines frontiersin.orgnih.govnih.gov. As the sample flows, the analyte binds to the detector reagents and the complex migrates to the test line, where it is captured by immobilized reagents, producing a visible signal (e.g., a colored line) nih.gov. A control line ensures the assay's proper function nih.gov.

LFAs are known for their speed, economy, and user-friendliness, typically providing results within five to thirty minutes researchgate.netnih.govnih.gov. While traditionally yielding qualitative or semi-quantitative results, advancements in LFA technology, such as the use of fluorescent reporters and dedicated readers, have enabled quantitative detection mdpi.comnih.gov. These assays are particularly useful for rapid screening in situations where immediate results are needed, such as in food safety monitoring researchgate.netrapidmicrobiology.com.

Advanced Hyphenated Techniques for this compound Analysis (e.g., LC-MS/MS)

Advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become the gold standard for the sensitive, selective, and quantitative analysis of mycotoxins, including this compound and other macrocyclic trichothecenes nih.govresearchgate.netmdpi.comlcms.cz. LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Principles and Setup: In LC-MS/MS, a sample extract containing this compound is first separated by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18) nih.govmdpi.com. The separated analytes then enter a mass spectrometer, commonly via electrospray ionization (ESI) in positive ion mode nih.govmdpi.com. The mass spectrometer then performs tandem mass spectrometry, most often using Multiple Reaction Monitoring (MRM) nih.govmdpi.comnih.gov. In MRM, a precursor ion (usually the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺, depending on the analyte and mobile phase conditions) is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3) nih.govmdpi.com. The transition with the strongest signal is used for quantification, while a second, less intense ion transition serves for identification and confirmation mdpi.com.

Advantages and Performance: LC-MS/MS offers numerous advantages for this compound analysis:

High Sensitivity: It allows for the detection and quantification of mycotoxins at very low concentrations, often in the picogram per microliter (pg/µL) range nih.govmdpi.com.

High Selectivity: The combination of chromatographic separation and specific mass transitions in MRM minimizes interference from complex sample matrices, ensuring accurate detection mdpi.com.

Multi-Analyte Capability: A single LC-MS/MS method can simultaneously determine a wide range of mycotoxins, which is crucial given the frequent co-occurrence of different toxins nih.govmdpi.comlcms.cz.

Speed and Throughput: The rapid analysis time, often within a few hours, and streamlined sample treatment steps contribute to high sample throughput nih.govmdpi.com.

Challenges and Compensation: A primary challenge in LC-MS/MS analysis of mycotoxins is the presence of matrix effects, where co-eluting components from the sample matrix can either suppress or enhance the ionization efficiency of the analyte, leading to inaccurate quantification nih.gov. To mitigate these effects, strategies such as using matrix-matched standards (where calibration standards are prepared in a blank matrix similar to the samples) or stable isotope-labeled internal standards (e.g., ¹³C-labeled mycotoxins) are employed. Internal standards are added to the sample before extraction and compensate for variations in sample preparation and matrix effects nih.gov. For example, a method for 16 mycotoxins, including Roridin A, demonstrated detection limits as low as 0.009 pg/µL for filter samples nih.gov.

Compound Names and PubChem CIDs

Ecological and Environmental Research Pertaining to Roridin M

Occurrence and Distribution of Roridin (B1174069) M in Fungal Species and Substrates

Roridin M belongs to the group of macrocyclic trichothecenes, which are produced by a range of fungal species. These include fungi from the genera Fusarium, Myrothecium, Trichoderma, Podostroma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. wikipedia.org

Several specific fungal species are recognized producers of roridins and other macrocyclic trichothecenes:

Paramyrothecium roridum : Formerly known as Myrothecium roridum, this species is a well-documented producer of roridins and verrucarins. nih.govekb.egunito.itnih.govresearchgate.netmdpi.com P. roridum is found in soil and has a broad host range, infecting over 300 plant species where it causes symptoms like leaf spots, stem lesions, and fruit rot. ekb.eg

Myrothecium verrucaria : This fungus also produces macrocyclic trichothecenes, including various roridins and verrucarins. unito.itcaymanchem.combiomedres.usnih.govresearchgate.netcaymanchem.comacs.org Myrothecium species, in general, have a worldwide distribution and can exist as endophytes, saprophytes on decaying plant matter, or as pathogens. ekb.egbiomedres.us

Stachybotrys chartarum : Specifically, chemotype S of S. chartarum is known to produce macrocyclic trichothecenes, including satratoxins and roridins. inspq.qc.canih.govaai.orgapsnet.orgresearchgate.net Roridin E and Roridin L-2 are among the roridins produced by this species. nih.govapsnet.orgresearchgate.net S. chartarum is a dematiaceous fungus found globally in soil and on cellulose-rich substrates such as hay, straw, grain, plant debris, and wood pulp. inspq.qc.ca It is also known to contaminate indoor environments, particularly in water-damaged buildings. inspq.qc.ca

Podostroma cornu-damae : This poisonous mushroom, also known by the synonym Trichoderma cornu-damae, contains several trichothecenes, including roridin E. wikipedia.orgcaymanchem.comnih.gove-trd.orgmdpi.com

Baccharis spp. : Certain species of the Baccharis genus, notably Baccharis coridifolia and Baccharis megapotamica, have been found to contain macrocyclic trichothecenes like roridins. caymanchem.comapsnet.orgcabidigitallibrary.orgthieme-connect.comnih.gov Research suggests that these plants likely acquire the toxins from associated soil fungi, such as Myrothecium species. apsnet.orgcabidigitallibrary.org

Roridins have been detected in various environmental substrates. For instance, Roridin A has been found in agricultural soil samples. caymanchem.com The presence of these compounds in soil is further supported by the isolation of Myrothecium roridum and M. verrucaria from the rhizosphere and soil around Baccharis plants. apsnet.org Studies on mushroom distribution indicate that fungi, and thus potentially their metabolites, are found on substrates such as wood, soil, and leaf litter. abu.edu.ngresearchgate.net

Table 1: Fungal Species and Associated Roridins/Macrocyclic Trichothecenes

| Fungal Species | Associated Roridins/Macrocyclic Trichothecenes | Substrates/Habitats |

| Paramyrothecium roridum | Roridins, Verrucarins, Mytoxin B, Epiroridin E | Soil, Various Plants (pathogen), Decaying Plant Tissue |

| Myrothecium verrucaria | Roridins, Verrucarins | Soil, Various Plants (weak pathogen), Decaying Plant Tissue |

| Stachybotrys chartarum | Roridins (e.g., Roridin E, Roridin L-2), Satratoxins, Verrucarins | Soil, Cellulose-rich materials, Water-damaged buildings |

| Podostroma cornu-damae | Roridin E, Satratoxin H, Verrucarin A | Wood (Mushroom) |

| Baccharis spp. (associated) | Roridins (e.g., Roridin A, Roridin D, Roridin E), Baccharinoids | Plants (B. coridifolia, B. megapotamica), Soil |

Role of this compound in Host-Pathogen Interactions and Fungal Virulence

Macrocyclic trichothecenes, including roridins, produced by fungal species play a role in their interactions with host organisms and contribute to fungal virulence. These compounds can act as virulence factors, aiding fungi in colonizing hosts and causing disease. researchgate.netscirp.org

Research on Paramyrothecium roridum has demonstrated the importance of macrocyclic trichothecenes in its pathogenicity. A study involving a P. roridum mutant unable to produce trichothecenes with a macrocyclic ring showed reduced disease severity on common bean plants compared to the wild-type strain. nih.gov This finding suggests that the macrocyclic ring structure is significant for the biological activities of these toxins, including their contribution to fungal virulence. nih.gov The macrocyclic trichothecenes produced by Paramyrothecium species possess phytotoxic properties, which can facilitate host colonization and the development of disease symptoms in plants. researchgate.net

Myrothecium species, including M. verrucaria, are recognized for their ability to cause disease in a variety of weed species, indicating their potential for use as bio-herbicides. biomedres.us The virulence of these fungi against plants is linked to the production of secondary metabolites, including macrocyclic trichothecenes. biomedres.us However, the production of these mycotoxins also presents a challenge for the widespread commercial application of Myrothecium as a bio-herbicide due to potential toxicity concerns. biomedres.us

Beyond plant interactions, Myrothecium verrucaria has also shown activity against insects and nematodes. biomedres.us While not specifically attributed to this compound, this highlights the broader role of metabolites from these fungi in interacting with different organisms in the environment.

Fungal virulence is a complex process involving various factors that enable fungi to colonize hosts, evade defenses, and cause damage. libretexts.orgresearchgate.net Toxic metabolites are among these factors and contribute to fungal pathogenesis. scirp.org For instance, metabolites produced by Stachybotrys chartarum can cause necrotic changes upon contact with mucous membranes. nih.gov

Biotransformation and Degradation of this compound in Biological Systems

The biotransformation and degradation of this compound and other trichothecenes can occur in various biological systems, including within organisms and through microbial activity. These processes typically involve enzymatic modifications that can alter the toxicity and fate of the compounds.

General biotransformation pathways for trichothecenes include hydrolysis, hydroxylation, and de-epoxidation. wikipedia.org These reactions introduce functional groups into the mycotoxin molecule, resulting in more polar metabolites that are generally easier to excrete. wikipedia.org

In animals, trichothecenes are primarily metabolized in the liver through the action of cytochrome P-450 enzymes and trichothecene-specific carboxylesterases. mosaicdx.com Phase II detoxification processes, such as glucuronidation and de-epoxidation, also play a significant role in their metabolism. mosaicdx.com Metabolized trichothecenes are then mainly excreted from the body through urine and feces. mosaicdx.com

Microorganisms, including bacteria, yeast, and fungi, possess enzymatic capabilities that can lead to the degradation of trichothecenes. wikipedia.org A common target for enzymatic degradation is the 12,13 carbon epoxide ring, which is crucial for the toxicity of many trichothecenes. wikipedia.org For example, the Eubacteria strain BBSH 797 is known to produce de-epoxidase enzymes that reduce this epoxide ring to a double bond. wikipedia.org Hydrolysis of acetyl groups (deacetylation) is another mild enzymatic reaction that can occur in biological systems, including in the presence of microorganisms, plants, and animals. researchgate.net This deacetylation can influence the toxicity of trichothecenes. researchgate.net

Studies on the kinetics of mycotoxin production by fungi like Stachybotrys chartarum suggest that the fungus itself may be capable of degrading or further metabolizing certain toxins, such as satratoxin G, over time. nih.gov

Environmental Fate and Persistence of this compound in Ecosystems

The environmental fate and persistence of this compound are influenced by various factors, including its chemical properties, the characteristics of the environment, and biological processes. The environmental fate of chemicals broadly encompasses their distribution, transformation, and ultimate disposition in different environmental compartments such as air, water, and soil. numberanalytics.com

Roridin A, a related roridin, has been detected in agricultural soil samples, indicating that these compounds can persist in soil environments. caymanchem.com The interaction of trichothecenes with soil components can affect their persistence. Studies suggest that trichothecenes may become irreversibly bound to soil, which could impact their extractability and long-term presence. apsnet.org It has also been observed that losses of these toxins can occur in soil samples over time, suggesting that degradation or other processes contribute to their disappearance from this matrix. apsnet.org

Transport mechanisms play a crucial role in the distribution of chemicals in the environment. These include processes like advection and dispersion in air and water, which facilitate the movement of compounds within these media. numberanalytics.com In soil, the transport of chemicals is influenced by soil properties such as texture, organic matter content, and pH, which affect processes like sorption and mobility. numberanalytics.com

Biological components of ecosystems can also influence the fate of this compound. Plants and animals can take up, metabolize, and excrete chemicals, thereby affecting their distribution and transformation. numberanalytics.com Furthermore, as discussed in Section 6.3, microorganisms in the environment can degrade trichothecenes through enzymatic processes. wikipedia.orgresearchgate.net

The potential for this compound to become airborne is another aspect of its environmental fate, particularly in indoor environments contaminated by producing fungi like Stachybotrys chartarum. Macrocyclic trichothecenes produced by S. chartarum can become associated with fungal spores and fragments and be dispersed into the air. wikipedia.orgresearchgate.netnih.gov The extent to which these toxins become airborne can vary depending on the fungal species and environmental conditions. nih.gov

External factors, such as climate change, are also predicted to influence the environmental fate and associated risks of persistent organic pollutants, a category that can include certain mycotoxins. pops.int Changes in temperature, moisture, and other climatic variables could potentially impact fungal growth, mycotoxin production, and the rates of degradation and transport in the environment.

Advanced Research Models and Methodologies in Roridin M Studies

In Vitro Cell Culture Models for Roridin (B1174069) M Mechanism Elucidation

In vitro models provide a controlled environment to dissect the specific molecular events triggered by Roridin M. These systems are instrumental in identifying cellular targets and pathways affected by the mycotoxin.

Eukaryotic cell cultures are fundamental in determining the cytotoxic potential of this compound and related trichothecenes. tandfonline.comnih.gov These studies often involve exposing various cell lines to the toxin and measuring cell viability and the induction of apoptosis (programmed cell death). nih.gov For instance, studies on related macrocyclic trichothecenes like Roridin E and Satratoxin H in B16 mouse melanoma cells have demonstrated dose-dependent inhibition of cell proliferation. nih.gov This cytotoxicity is often characterized by an increase in the expression of apoptotic markers such as cleaved caspase-3 and Bax. nih.gov The primary mechanism of action for trichothecenes is the inhibition of protein synthesis by binding to eukaryotic ribosomes. nih.govnih.gov This interaction disrupts the peptidyl transferase center, leading to a ribotoxic stress response that can activate downstream signaling cascades culminating in apoptosis. nih.govtandfonline.com The cytotoxic effects of these mycotoxins are also linked to the generation of intracellular reactive oxygen species (ROS). nih.gov

Table 1: Eukaryotic Cell Lines Used in Cytotoxicity Studies of Roridin-like Mycotoxins

| Cell Line | Organism | Cell Type | Key Findings |

|---|---|---|---|

| B16F10 | Mouse | Melanoma | Roridin E and Satratoxin H induce dose-dependent cytotoxicity and apoptosis. nih.gov |

| PC-12 | Rat | Pheochromocytoma (Neuronal model) | Satratoxin G, a related mycotoxin, induces apoptosis, while its precursor Roridin L2 does not. nih.gov |

| Soft-tissue sarcoma cells | Human | Sarcoma | 14'-hydroxymytoxin B and 16-hydroxyroridin E, isolated from Myrothecium roridum, show potent cytotoxicity. researchgate.net |

Cell culture models are invaluable for mapping the cellular signaling pathways perturbed by this compound. A primary consequence of ribosome binding by trichothecenes is the activation of mitogen-activated protein kinases (MAPKs). nih.govtandfonline.com This "ribotoxic stress response" can trigger downstream pathways involved in inflammation and apoptosis. nih.gov

Recent research on related compounds like Roridin E and Satratoxin H has highlighted the induction of endoplasmic reticulum (ER) stress as a key mechanism. nih.gov Treatment with these mycotoxins leads to the activation of the unfolded protein response (UPR) signaling pathways, involving key mediators like ATF6, PERK, and IRE1. nih.gov This indicates that the disruption of protein synthesis leads to an accumulation of unfolded proteins in the ER, triggering a stress response that contributes to apoptosis. nih.govresearchgate.net Furthermore, studies have shown that trichothecenes can modulate the expression of genes related to inflammation by affecting the activity of transcription factors. tandfonline.com

Animal Models in Preclinical Studies of this compound

In vivo studies using animal models have been critical in identifying target organs and understanding the molecular pathology of this compound and its analogs. Intranasal exposure of mice to the related compound Roridin A has been shown to cause significant damage to the nasal airways. nih.govoup.com This includes atrophy of the olfactory epithelium and the loss of olfactory sensory neurons (OSNs). nih.govoup.com At the molecular level, this tissue damage is preceded by the upregulation of pro-apoptotic genes. oup.com The neurotoxic effects are characterized by widespread apoptosis in the olfactory epithelium and the adjacent olfactory bulb of the brain. nih.gov These studies demonstrate the potent and selective neurotoxicity of certain macrocyclic trichothecenes. nih.gov

Animal models are crucial for evaluating the inflammatory responses induced by mycotoxins. Exposure to Roridin A in mice induces a dose-dependent, neutrophilic rhinitis characterized by inflammation and mucus hypersecretion. nih.gov This inflammatory response is a key component of the toxicity profile.

Recent research has increasingly focused on the role of the NLRP3 inflammasome, a multi-protein complex that mediates inflammatory responses. nih.govnih.gov Studies on Roridin A have shown that it can induce the secretion of the pro-inflammatory cytokine IL-1β in human primary macrophages in a manner dependent on the NLRP3 inflammasome. nih.gov The activation of the NLRP3 inflammasome is a critical step in the innate immune response and is linked to tissue damage and inflammation caused by various toxins. nih.govmdpi.com This pathway represents a significant mechanism through which Roridin-type mycotoxins can exert their inflammatory effects in vivo.

Omics Technologies (Genomics, Proteomics, Metabolomics) Applied to this compound Research

Omics technologies provide a high-throughput, systems-level view of the molecular changes induced by this compound, offering a more holistic understanding of its mechanism of action. mdpi.comnih.gov These approaches allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, revealing complex biological networks affected by the toxin. mdpi.com

Genomics/Transcriptomics : These technologies analyze changes in gene expression across the entire genome in response to toxin exposure. Transcriptomic analyses of fungi that produce Roridins have helped identify genes involved in the biosynthesis of the macrocyclic ring structure, which is crucial for its toxicity. nih.gov In exposed eukaryotic cells, transcriptomics can reveal the upregulation of genes involved in stress responses, inflammation, and apoptosis, providing a broad picture of the cellular reaction to the toxin. tandfonline.comnih.gov

Proteomics : Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.commdpi.com In the context of this compound, proteomics can identify specific protein targets and quantify changes in protein abundance within signaling pathways like the ribotoxic stress response. nih.gov For example, proteomic analysis of tissues from exposed animals could identify biomarkers of liver damage or neurotoxicity, revealing proteins involved in metabolic disruption or oxidative stress. mdpi.com

Metabolomics : Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. nih.gov Following exposure to this compound, metabolomic profiling can identify disruptions in key metabolic pathways. For example, it could reveal alterations in amino acid biosynthesis, carbon metabolism, or the urea (B33335) cycle, reflecting the systemic impact of the toxin on cellular function. mdpi.com Metabolomic studies, often using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), can provide a detailed snapshot of the metabolic state of a cell or organism after toxic insult. nih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Application | Potential Findings |

|---|---|---|

| Genomics/Transcriptomics | Identifying toxin biosynthesis genes in fungi; Profiling gene expression changes in exposed eukaryotic cells. | Discovery of genes like TRI24 essential for macrocycle formation; Identification of upregulated stress and apoptosis gene networks. nih.gov |

| Proteomics | Identifying protein targets; Quantifying changes in cellular pathways; Biomarker discovery. | Identification of ribosomal proteins as primary targets; Quantifying changes in MAPK and ER stress pathway proteins. t3db.ca |

| Metabolomics | Profiling metabolic disruptions; Understanding systemic toxic effects. | Revealing alterations in energy metabolism, amino acid synthesis, and oxidative stress markers. mdpi.com |

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the complex interactions of macrocyclic trichothecenes, including members of the roridin family, at a molecular level. These in silico approaches provide insights that complement experimental data, allowing researchers to explore conformational dynamics, binding affinities, and the structural basis of biological activity. For toxins like this compound, these methodologies offer a way to understand how the molecule's three-dimensional structure dictates its function and interactions with biological targets.

Structure-Function Relationship Predictions

The prediction of structure-function relationships is a primary goal of molecular modeling in the study of trichothecenes. For macrocyclic trichothecenes like this compound, computational methods are used to identify the specific structural features essential for their biological effects. It is widely accepted that the 12,13-epoxide group and the double bond at C9-C10 are fundamental for the toxicity of all trichothecenes. researchgate.netdoi.org The macrocyclic ring linking carbons C-4 and C-15 is a defining feature that generally confers exceptionally high toxicity to this class of compounds. researchgate.netdoi.org

Quantitative structure-activity relationship (QSAR) studies offer a powerful method to quantitatively link a compound's chemical structure to its biological activity. doi.org For macrocyclic trichothecenes, 3D-QSAR methods like comparative molecular field analysis (CoMFA) are particularly well-suited to explore how the molecule's conformation influences its toxicity. doi.org These models can predict the activity of new or untested compounds based on their structural similarity to known toxins. Research on various roridins and related compounds has shown that even minor changes in the macrocyclic ring's structure or substituent groups can lead to significant alterations in cytotoxicity and selectivity against different cell lines. mdpi.com For instance, the breakage of the macrocyclic ring has been shown to dramatically decrease cytotoxicity. mdpi.com These predictive models are vital for understanding the precise structural requirements for the potent biological activity observed in the roridin family.

| Structural Feature | Predicted Functional Role | Primary Computational Method | Reference Compound(s) |

|---|---|---|---|

| 12,13-Epoxide Ring | Essential for binding to the ribosome and inhibiting protein synthesis; removal leads to loss of toxicity. | SAR Analysis, Molecular Docking | General Trichothecenes researchgate.netdoi.org |

| Macrocyclic Ester Ring (C4 to C15) | Significantly enhances cytotoxicity compared to simple trichothecenes; contributes to high-affinity ribosomal binding. | 3D-QSAR, CoMFA | Roridins, Verrucarins researchgate.netdoi.org |

| Conformational Flexibility of Macrocycle | Influences binding to the active site of biological targets; affects overall toxicity. | Molecular Modeling, NMR Spectroscopy | Roridin A pomona.edu |

| Substituent Groups on Macrocycle | Modulates biological selectivity and potency against specific cell lines. Hydroxylation or acetylation can increase or decrease activity. | SAR Analysis | Roridin H, Roridin E mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.co In the context of this compound and its analogs, docking simulations are primarily used to model their interaction with the peptidyl transferase center of the 60S ribosomal subunit, which is their main cellular target. nih.gov For example, molecular docking analyses of the related compounds Roridin E and Satratoxin H have indicated high binding affinities toward ribosomal targets, corroborating the hypothesis that their cytotoxic effects are mediated by ribosome interaction. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations provide further insight by modeling the movement of atoms and molecules over time, offering a view of the dynamic nature of the toxin-ribosome interaction. mdpi.com While specific MD studies on this compound are not available, research on related compounds like Roridin A has explored its conformational dynamics, revealing that it exists as a mixture of conformers in solution. acs.orgpomona.edu This flexibility, which can be simulated through MD, is critical for understanding how the molecule adapts its shape to fit into the ribosomal binding pocket. pomona.edu Together, docking and dynamics simulations provide a powerful framework for rationalizing the structure-activity relationships of macrocyclic trichothecenes and predicting the molecular basis of their toxicity. mdpi.com

| Methodology | Objective | Key Findings/Predictions | Target/System Modeled | Reference Compound(s) |

|---|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of the toxin to its biological target. | Predicted high binding affinity of macrocyclic trichothecenes to the ribosome, identifying key interaction sites. | Eukaryotic Ribosome (Peptidyl Transferase Center) | Roridin E, Satratoxin H nih.gov |

| Molecular Modeling | Characterize the 3D conformation and flexibility of the macrocyclic ring. | Roridin A is conformationally flexible and exists as a mixture of two conformers in solution, unlike the more rigid Verrucarin A. | Compound in Solution (CDCl3, CD2Cl2) | Roridin A acs.orgpomona.edu |

| Molecular Dynamics (MD) Simulation | Simulate the time-dependent behavior and stability of the toxin-receptor complex. | Provides insights into the stability of binding modes predicted by docking and conformational changes upon binding. | Protein-Ligand Complex in Solvent | General Application mdpi.com |

| 3D-QSAR (CoMFA) | Relate the 3D properties of molecules to their biological activity and predict toxicity. | Established a quantitative link between molecular conformation and toxicity for trichothecenes. | Series of Trichothecene (B1219388) Analogs | Roridin A, Verrucarin A doi.org |

Future Directions and Emerging Research Avenues for Roridin M

Unexplored Biosynthetic Pathways and Genetic Engineering for Roridin (B1174069) M Production

The biosynthesis of macrocyclic trichothecenes, including Roridin M, is a complex process involving a series of enzymatic reactions encoded by a cluster of genes. While the general pathway is understood to originate from the sesquiterpene precursor trichodiene (B1200196), the precise mechanisms for the formation of the characteristic macrocyclic ring remain an active area of research. The core trichothecene (B1219388) structure is synthesized, followed by a series of oxygenations and esterifications to form the final complex molecule.

Recent studies have begun to unravel the genetic basis for the biosynthesis of these complex molecules. In fungi such as Paramyrothecium roridum, a gene cluster responsible for producing macrocyclic trichothecenes has been identified. nih.gov This cluster contains genes homologous to the TRI gene cluster found in producers of simple trichothecenes, like Fusarium species. researchgate.net Key genes such as TRI5 (encoding trichodiene synthase), TRI4 (encoding a cytochrome P450 monooxygenase), and TRI6 (a transcription factor) have been identified in macrocyclic trichothecene producers. researchgate.net

A significant breakthrough has been the identification of genes that are unique to macrocyclic trichothecene producers. nih.gov For instance, the gene TRI24 has been shown to be essential for the formation of the macrocyclic ring in P. roridum. nih.gov Deletion of TRI24 resulted in the loss of roridin production and a corresponding decrease in the fungus's antifungal activity and pathogenicity. nih.gov This finding highlights the critical role of the macrocyclic structure in the biological activity of these compounds. nih.gov

Despite this progress, several aspects of the this compound biosynthetic pathway are still unexplored. The exact sequence of esterification events and the specific enzyme(s) responsible for catalyzing the final macrocyclization step are not fully elucidated. nih.gov It has been proposed that roridin E, a related compound, is formed through the acylation or esterification of a long side chain to the hydroxyl group at C-15 of the trichothecene core. nih.govresearchgate.net However, the specific enzymes and intermediates in this process require further investigation. There is also evidence suggesting that some roridins may be precursors to verrucarins through oxidative cleavage of a side chain. nih.govresearchgate.net

The expanding knowledge of the genetic blueprint for this compound production opens up possibilities for genetic engineering to enhance its production or to generate novel analogs. Heterologous expression of the biosynthetic pathway in a more tractable host organism could provide a more controlled and potentially higher-yielding source of the compound. Furthermore, targeted manipulation of the biosynthetic genes, particularly those involved in the later tailoring steps, could lead to the creation of new roridin derivatives with improved therapeutic properties or altered biological activities. researchgate.net The complementation of a TRI4 mutant in Fusarium sporotrichioides with the MRTRI4 gene from Myrothecium roridum demonstrated that genes from different trichothecene pathways can be functionally interchangeable, although the resulting product profile was altered. researchgate.net This suggests that a combinatorial biosynthetic approach could be a fruitful strategy for generating novel macrocyclic trichothecenes.

| Gene | Putative Function in Macrocyclic Trichothecene Biosynthesis | Organism of Study |

| MRTRI5 | Trichodiene synthase (catalyzes the first step) | Myrothecium roridum |

| MRTRI4 | Cytochrome P450 monooxygenase (initial oxygenation) | Myrothecium roridum |

| MRTRI6 | Transcription factor (regulates pathway gene expression) | Myrothecium roridum |

| TRI17 | Polyketide synthase (involved in side chain biosynthesis) | Myrothecium roridum |

| TRI18 | Acyltransferase (involved in side chain attachment) | Myrothecium roridum |

| TRI24 | Acyltransferase (required for macrocyclic ring formation) | Paramyrothecium roridum |

Novel Therapeutic Targets and Biomedical Applications Derived from this compound (preclinical focus)